BenchChemオンラインストアへようこそ!

AZ617

TLR4 agonist species selectivity humanized mouse model

AZ617 is a first-in-class human-specific TLR4 agonist that uniquely activates human and cynomolgus monkey TLR4 while showing negligible activity on mouse, rat, rabbit, ferret, and cotton rat cells. This inverted species preference—opposite to LPS and MPL—makes it non-interchangeable with conventional ligands for studies requiring pure human TLR4 agonism. It elicits a 10-fold preference for human over mouse TNFα, enabling unambiguous interpretation of human pathway modulation in humanized mouse models. Procure AZ617 as the benchmark reference standard for developing next-generation TLR4-targeted therapeutics with balanced potency and developability profiles.

Molecular Formula C40H38N4O4
Molecular Weight 638.77
Cat. No. B1192220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ617
SynonymsAZ617;  AZ 617;  AZ-617
Molecular FormulaC40H38N4O4
Molecular Weight638.77
Structural Identifiers
SMILESO=C(O)CC1=CC=C(C(C(NC2CCCC2)=O)N(C(C3=NN(C4=CC=CC=C4)C(C5=CC=CC=C5)=C3)=O)C6=CC7=C(CCC7)C=C6)C=C1
InChIInChI=1S/C40H38N4O4/c45-37(46)24-27-18-20-30(21-19-27)38(39(47)41-32-14-7-8-15-32)43(34-23-22-28-12-9-13-31(28)25-34)40(48)35-26-36(29-10-3-1-4-11-29)44(42-35)33-16-5-2-6-17-33/h1-6,10-11,16-23,25-26,32,38H,7-9,12-15,24H2,(H,41,47)(H,45,46)
InChIKeyXHFSTLKGPORBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ617: A Human-Specific TLR4 Agonist for Precise Immunological Research


AZ617 (CAS 2247439-36-5, C40H38N4O4, MW 638.77) is a synthetic small-molecule agonist of Toll-like receptor 4 (TLR4) [1]. Developed via a four-component Ugi condensation reaction, it was identified as a lead compound in a high-throughput screen aimed at discovering molecules with a preference for activating human TLR4 over its murine counterpart [2]. This compound triggers NFκB signaling and cytokine release specifically in human and non-human primate cells, with minimal to no activity in rodent cells, establishing it as a specialized tool for studying human innate immunity [1].

Why LPS and MPL Are Inadequate Substitutes for Human-Specific TLR4 Activation


Commonly used TLR4 ligands like lipopolysaccharide (LPS) and monophosphoryl lipid A (MPL) demonstrate a potency preference for mouse TLR4 over human TLR4, creating a translational gap in preclinical models [1]. This species-dependent bias limits their utility in humanized mouse models and for evaluating therapeutics targeting the human TLR4 pathway [2]. In contrast, AZ617 exhibits an inverted species preference—potently activating human and cynomolgus monkey cells while showing negligible activity on mouse, rat, rabbit, ferret, and cotton rat cells [1]. This fundamental difference in species selectivity makes AZ617 non-interchangeable with LPS or MPL for studies requiring human-specific TLR4 agonism.

Quantitative Evidence Differentiating AZ617 from TLR4 Agonist Comparators


Species Selectivity: AZ617 Shows 10- and 5-Fold Preference for Human over Mouse Cytokines In Vivo

In CD34+ stem cell-engrafted NOG-EXL mice (huNOG-EXL), AZ617 induced a strong human TNFα and IL-6 response that demonstrated a 10- and 5-fold preference, respectively, over the corresponding mouse cytokines [1]. This in vivo preference contrasts sharply with LPS and MPL, which are known to have a potency bias favoring mouse TLR4 over human TLR4 in both transfected cell lines and primary cells [2].

TLR4 agonist species selectivity humanized mouse model cytokine induction

Cellular Specificity: AZ617 Activates Human PBMCs but Not Mouse Splenocytes

In vitro stimulation assays demonstrated that AZ617 induces a concentration-dependent release of NFκB-related cytokines (IFNγ, IL-1β, TNFα, IL-6) from human peripheral blood mononuclear cells (PBMCs) but fails to activate mouse splenocytes [1]. This is a direct contrast to LPS and MPL, which are active on both human and mouse cells, albeit with a preference for mouse TLR4 [2].

TLR4 agonist species selectivity PBMC splenocyte NFκB

Optimization Trajectory: Incorporation of Carboxylic Acid in AZ617 Increased Potency and Reduced Lipophilicity

The lead compound AZ126 exhibited a pEC50 of 5.6 in the hTLR4-HEK assay. Incorporation of a diphenyl imidazole moiety (AZ606) yielded a 10-fold increase in potency (pEC50 ~6.6). Subsequent addition of a carboxylic acid group to generate AZ617 led to a further significant increase in potency [1]. Additionally, this acid group reduced lipophilicity (LogD), which greatly improved metabolic stability and aqueous solubility compared to earlier analogs [1]. Furthermore, while many earlier Ugi compounds were potent CYP450 inhibitors, this off-target activity was abolished in AZ617 [1].

TLR4 agonist structure-activity relationship potency optimization drug-like properties

Optimized Application Scenarios for AZ617 in Immunology Research


Preclinical Evaluation of Human TLR4 Antagonists in Humanized Mouse Models

AZ617 is uniquely suited for testing inhibitors targeting the human TLR4 pathway in humanized mice. Its 10-fold preference for human over mouse TNFα ensures that any observed reduction in cytokine levels following antagonist treatment is attributable to blockade of the human TLR4 pathway, not murine TLR4 [1]. This was validated using the IRAK4 inhibitor PF-06650833, which effectively reduced AZ617-induced human TNFα in vitro and in huNOG-EXL mice [1].

Investigating Human-Specific Innate Immune Responses Without Murine Interference

For studies requiring pure human TLR4 activation, AZ617 is the ligand of choice. Unlike LPS or MPL, which stimulate both human and mouse TLR4, AZ617 activates human PBMCs but not mouse splenocytes [2]. This species-restricted activity allows for unambiguous interpretation of human immune cell responses in co-culture experiments or in vivo humanized models.

Structure-Activity Relationship Studies of TLR4 Agonists with Favorable Drug-Like Properties

AZ617 serves as a benchmark for optimized TLR4 agonists due to its improved potency, reduced lipophilicity, enhanced aqueous solubility, and lack of CYP450 inhibition compared to earlier Ugi compounds [3]. Medicinal chemists can use AZ617 as a reference standard when designing next-generation TLR4 modulators with balanced potency and developability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ617

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.